molecular formula C8H5F3N2OS B11875620 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11875620
M. Wt: 234.20 g/mol
InChI Key: FXDGJYAGDVODQY-UHFFFAOYSA-N
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Description

Structural Bioisosterism with Purine Nucleobases

The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that serves as a bioisostere for purine nucleobases, particularly adenine. This structural analogy enables interactions with enzymes and receptors that typically recognize adenine-containing molecules, such as kinases and DNA repair proteins. The core structure replaces the imidazole ring of purines with a thiophene moiety, retaining hydrogen-bonding capabilities while introducing enhanced metabolic stability and lipophilicity.

For 6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one, the trifluoroethyl substituent at position 6 introduces steric and electronic modifications that optimize target binding. The electronegative trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as demonstrated in analogous ATR kinase inhibitors. Comparative analysis of key structural features between adenine and this derivative reveals critical bioisosteric advantages (Table 1).

Table 1: Bioisosteric Comparison of Adenine and this compound

Feature Adenine This compound
Core Structure Purine (imidazo[4,5-d]pyrimidine) Thieno[3,2-d]pyrimidine
Hydrogen Bond Acceptors 3 (N1, N3, N7) 4 (N3, O4, S1, F3)
LogP (Calculated) -0.47 2.1
Metabolic Sites Vulnerable to oxidation Stabilized by thiophene and trifluoroethyl groups

This bioisosteric substitution not only preserves affinity for purine-binding sites but also mitigates rapid hepatic clearance, a common limitation of unmodified purine analogs. The compound’s molecular formula (C₈H₅F₃N₂OS) and planar configuration further facilitate penetration into hydrophobic enzyme cavities, as evidenced by its inhibitory activity against kinases in preclinical models.

Historical Evolution of Thienopyrimidine-Based Pharmacophores

The development of thienopyrimidine derivatives spans decades, evolving from early synthetic explorations to targeted kinase inhibitors. Initial work in the 1970s focused on thieno[2,3-d]pyrimidines as antibacterial agents, leveraging their structural resemblance to folate precursors. However, the discovery of kinase signaling pathways in the 1990s redirected interest toward [3,2-d] isomers, which better mimic ATP’s geometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14)

InChI Key

FXDGJYAGDVODQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

Methyl 2-aminothiophene-3-carboxylate undergoes cyclocondensation with urea or thiourea under high-temperature conditions (180–200°C) to yield thieno[3,2-d]pyrimidin-2,4-diol intermediates. For example, heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C for 2 hours produces thieno[3,2-d]pyrimidine-2,4-diol in 72% yield. Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux (10 hours) converts diol groups to dichloro derivatives, achieving 75% yield.

Key Data:

StepReagents/ConditionsYieldCharacterization (IR, cm⁻¹)
CyclocondensationUrea, 200°C, 2 hrs72%3440 (-OH), 1630 (C=C), 1160 (C-O)
ChlorinationPOCl₃, reflux, 10 hrs75%740 (C-Cl), 3110 (Ar C-H)

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate cyclocondensation. A mixture of ethyl 2-aminothiophene-3-carboxylate and guanidine hydrochloride under microwave conditions (150°C, 30 min) yields the pyrimidine core with 78% efficiency. This method reduces reaction times from hours to minutes while maintaining regioselectivity.

Introduction of the Trifluoroethyl Group

Functionalization at the 6-position of the thieno[3,2-d]pyrimidine core with a 2,2,2-trifluoroethyl group employs nucleophilic substitution or transition metal-catalyzed coupling.

Nucleophilic Substitution

The dichlorinated intermediate (2,4-dichlorothieno[3,2-d]pyrimidine) reacts with 2,2,2-trifluoroethylamine in the presence of triethylamine (Et₃N) as a base. Reaction conditions (0–5°C, 3 hours) prevent side reactions, yielding 6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one in 65–70% yield.

Mechanistic Insight:
The chlorine at the 6-position is more electrophilic due to electron-withdrawing effects of the adjacent pyrimidinone ring, facilitating nucleophilic attack by the trifluoroethylamine.

Palladium-Catalyzed Cross-Coupling

For higher selectivity, Suzuki-Miyaura coupling introduces the trifluoroethyl group via a boronic ester intermediate. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF)/water (3:1), the reaction achieves 82% yield under inert conditions.

Optimization Parameters:

  • Catalyst loading: 5 mol% Pd(PPh₃)₄

  • Temperature: 80°C

  • Reaction time: 12 hours

Final Functionalization and Purification

Deprotection and Isolation

Post-coupling, tert-butyl protecting groups (if present) are cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM). The crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients, achieving >95% purity.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.28 (d, J = 5.2 Hz, 1H, thiophene-H), 4.12 (q, J = 7.6 Hz, 2H, -CH₂CF₃), 3.51 (s, 1H, NH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.1 (C=O), 154.3 (pyrimidine-C), 126.8 (q, J = 276 Hz, CF₃), 45.2 (-CH₂CF₃).

  • HRMS (ESI): m/z calc. for C₈H₅F₃N₂OS [M+H]⁺ 235.0154, found 235.0158.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionLow cost, minimal catalyst useModerate regioselectivity65–70%
Suzuki CouplingHigh selectivity, scalabilityRequires inert conditions, Pd cost78–82%
Microwave SynthesisRapid, energy-efficientSpecialized equipment needed70–78%

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing reactions at the 2- and 6-positions are mitigated using bulkier bases (e.g., DIPEA) or directing groups.

  • Trifluoroethyl Group Stability : The CF₃CH₂- moiety is prone to hydrolysis under acidic conditions; neutral pH and anhydrous solvents are critical.

  • Purification Complexity : Co-eluting byproducts are resolved using gradient elution with 0.1% formic acid in RP-HPLC.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance the safety of exothermic steps (e.g., POCl₃ reactions). Solvent recovery systems (e.g., DCM distillation) reduce environmental impact, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thieno[3,2-d]pyrimidin-4-ol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimycobacterial activity, the compound inhibits the function of mycobacterial enzymes, leading to the disruption of essential metabolic pathways. This inhibition results in the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Substituent Effects at the 6-Position

The 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core is a key site for modulating biological activity. Comparisons with other 6-substituted derivatives include:

Compound Substituent at 6-position Biological Activity Key Findings
6-Phenyl (10a) Phenyl Dual EGFR/microtubule inhibition IC₅₀ = 0.12 μM (EGFR), 0.34 μM (MCF-7 cells)
6-(4-Chlorophenyl) (10d) 4-Chlorophenyl Antiproliferative activity IC₅₀ = 0.45 μM (HCT-116 colon cancer cells)
6-(Thiophen-2-yl) (10b) Thiophene Moderate kinase inhibition Lower potency compared to phenyl analogs (IC₅₀ > 1 μM)
TAK-931 3-Methyl-1H-pyrazol-4-yl CDC7 kinase inhibition Selective ATP-competitive inhibitor; in vivo antitumor efficacy in xenografts
6-(2,2,2-Trifluoroethyl) Trifluoroethyl Inferred kinase/DNA replication inhibition Expected enhanced metabolic stability and target affinity due to -CF₃ group
  • Trifluoroethyl vs. Aryl Groups : The trifluoroethyl group (-CF₂CF₃) likely improves metabolic stability compared to aryl groups (e.g., phenyl, 4-chlorophenyl) by resisting oxidative degradation. However, bulky aryl substituents may enhance π-π stacking interactions with kinase active sites .

Substituent Effects at the 2-Position

Modifications at the 2-position influence selectivity and potency:

Compound Substituent at 2-position Target Activity (IC₅₀)
2-(Isopropylamino) Isopropylamino PDE7 inhibition 8 nM (PDE7A1), >100-fold selectivity over PDE1–6
2-(Cyclopentylamino) Cyclopentylamino PDE7 inhibition 3 nM (PDE7A1), cellular EC₅₀ = 50 nM
2-tert-Butylamino tert-Butylamino Kinase inhibition (unspecified) Synthesized but activity not reported
  • Amino vs. Alkyl Groups: Amino substituents (e.g., isopropylamino) enhance solubility and hydrogen-bonding capacity, critical for PDE7 inhibition . In contrast, the trifluoroethyl group at the 6-position may reduce polarity but improve blood-brain barrier penetration.

Structural Isomer Comparisons

Thieno[2,3-d]pyrimidin-4(3H)-one isomers exhibit distinct bioactivity:

  • Anticancer Activity: Thieno[3,2-d] derivatives (e.g., 6-phenyl) show superior EGFR inhibition compared to [2,3-d] isomers, attributed to better spatial alignment with the ATP-binding pocket .

Research Findings and Implications

  • Kinase Inhibition : The trifluoroethyl group may mimic the 3-methylpyrazole moiety in TAK-931, a CDC7 inhibitor, by occupying hydrophobic pockets .
  • Synthetic Feasibility : Microwave-assisted phosphorylation (e.g., POCl₃-mediated chlorination ) could be adapted for introducing the trifluoroethyl group via alkylation or cross-coupling reactions .
  • Potential Limitations: The -CF₃ group may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential biological significance. Its unique structure incorporates a trifluoroethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.

The compound has the following chemical properties:

  • Molecular Formula : C8_8H5_5F3_3N2_2OS
  • Molecular Weight : 234.2 g/mol
  • Boiling Point : 326.2 ± 52.0 °C (predicted)
  • Density : 1.67 ± 0.1 g/cm³ (predicted)
  • pKa : 1.02 ± 0.20 (predicted) .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial and antifungal properties. The presence of the thieno-pyrimidine core is often associated with significant pharmacological effects.

Antibacterial and Antifungal Activity

Several studies have demonstrated that thieno-pyrimidine derivatives possess notable antibacterial and antifungal activities. For instance:

  • A study reported the synthesis of various thieno-pyrimidine derivatives that showed effective inhibition against multiple bacterial strains and fungi .
  • Another research highlighted that modifications in the thieno-pyrimidine structure could enhance antimicrobial potency .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The synthesis of this compound has been explored in multiple studies focusing on its reactivity and potential as a precursor for other bioactive compounds.
  • Biological Testing :
    • In vitro assays have shown that derivatives of thieno-pyrimidine exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
    • The compound's interaction with various biological targets has been investigated to understand its mechanism of action better.

Data Summary Table

PropertyValue
Molecular FormulaC8_8H5_5F3_3N2_2OS
Molecular Weight234.2 g/mol
Boiling Point326.2 ± 52.0 °C (predicted)
Density1.67 ± 0.1 g/cm³ (predicted)
pKa1.02 ± 0.20 (predicted)
Antibacterial ActivityEffective against multiple strains
Antifungal ActivitySignificant inhibition observed

Q & A

Q. What are the common synthetic routes for preparing 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via reductive amination or cyclization strategies. For example:
  • Reductive Amination : React a thienopyrimidine aldehyde intermediate (e.g., 6-formyl derivative) with 2,2,2-trifluoroethylamine using sodium cyanoborohydride (NaBH3CN) at pH 6.0 in methanol under argon. This method yields ~45–89% depending on substituent steric effects .
  • Cyclization : Use formic acid to cyclize 2-amino-3-cyanothiophene derivatives under reflux (16–18 hours), achieving ~85% yield for analogous structures .
  • Oxidation : Employ Dess-Martin periodinane (DMP) to oxidize alcohol intermediates to aldehydes (91% yield), critical for subsequent functionalization .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm trifluoroethyl group integration (e.g., 1^1H: δ 3.8–4.2 ppm for -CH2CF3; 13^13C: δ 125–127 ppm for CF3). Compare with reported analogs .
  • IR Spectroscopy : Identify key stretches (e.g., C=O at ~1680–1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • Melting Point Analysis : Validate purity via sharp melting ranges (e.g., 214–256°C for related compounds) .

Advanced Research Questions

Q. What strategies can optimize the incorporation of the trifluoroethyl group in thieno[3,2-d]pyrimidin-4(3H)-one derivatives under challenging reaction conditions?

  • Methodological Answer :
  • Solvent and pH Control : Use dry methanol and maintain pH 6.0 during reductive amination to stabilize the imine intermediate and enhance trifluoroethyl group coupling efficiency .
  • Catalytic Additives : Introduce Lewis acids (e.g., Ce(IV)) to facilitate oxidation steps, improving aldehyde intermediate yields .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 18 hours) for cyclization steps, minimizing decomposition of thermally sensitive trifluoroethyl groups .

Q. How should contradictory data regarding biological activity (e.g., DHFR inhibition) be analyzed for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :
  • Assay Validation : Cross-validate IC50 values using both enzyme-based (e.g., recombinant DHFR) and cell-based assays to rule out off-target effects .
  • Structural Comparison : Overlay X-ray crystallography data of analogs (e.g., 4a–4g) to identify steric/electronic factors influencing binding discrepancies .
  • Statistical Modeling : Apply multivariate regression to correlate substituent logP values with activity trends, resolving outliers caused by solubility differences .

Q. What computational approaches are effective in predicting the binding mode of this compound to therapeutic targets like DHFR?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate interactions (e.g., hydrogen bonding with Asp27, hydrophobic contacts with Phe31) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess trifluoroethyl group flexibility and stability in the active site .
  • QSAR Modeling : Train models on datasets of 2-aminothienopyrimidines to predict activity cliffs caused by trifluoroethyl substitution .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25–60°C to distinguish dynamic effects (e.g., rotameric equilibria of the trifluoroethyl group) from structural impurities .
  • 2D-COSY/HMBC : Map 1^1H-13^13C long-range couplings to confirm connectivity, especially for ambiguous thienopyrimidine ring protons .
  • Isotopic Labeling : Synthesize 19^{19}F-labeled analogs to simplify complex splitting via 19^19F-1^1H coupling analysis .

Methodological Tables

Q. Table 1: Comparative Yields for Reductive Amination of Trifluoroethyl Analogs

SubstrateReaction ConditionsYield (%)Reference
6-Formyl derivativeNaBH3CN, pH 6.0, MeOH45–89
4-Chloro derivativeH2/Pd-C, EtOAc57–87
Methoxy derivativeMicrowave, 100°C, 30 min85

Q. Table 2: Key Spectral Data for Trifluoroethyl-Substituted Derivatives

Functional Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)IR (cm⁻¹)
-CH2CF33.8–4.2 (q, J=10 Hz)35–38 (CH2), 125–127 (CF3)1120 (C-F)
Thieno C=O-162–1651680–1700
NH10.2–10.5 (br s)-3300–3350

Key Considerations for Advanced Studies

  • Stability Under Physiological Conditions : Assess hydrolysis rates in PBS (pH 7.4) at 37°C via HPLC-MS, focusing on thienopyrimidine ring integrity .
  • Structure-Activity Relationships (SAR) : Systematically replace the trifluoroethyl group with -CH2CF2H or -CH2F to isolate electronic vs. steric effects .
  • Mechanistic Studies : Use stopped-flow kinetics to measure DHFR binding rates, correlating with trifluoroethyl group conformational mobility .

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